
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound features a pyrrolidine ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the pyrrolidine ring.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
科学的研究の応用
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the pyrrolidine ring.
N-(4-Hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the pyrrolidin-3-yloxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the pyrrolidin-3-yloxy group.
Uniqueness
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride is unique due to the presence of both the pyrrolidine ring and the acetamide moiety, which confer specific chemical and biological properties
特性
分子式 |
C14H21ClN2O2 |
|---|---|
分子量 |
284.78 g/mol |
IUPAC名 |
N-[1-(4-pyrrolidin-3-yloxyphenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14;/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17);1H |
InChIキー |
UYEQZIREUAILIX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


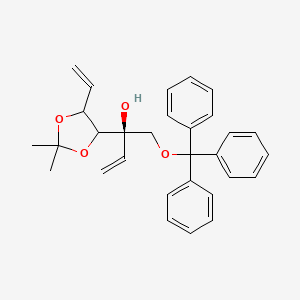
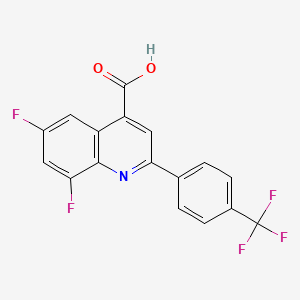
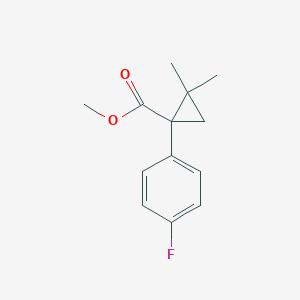
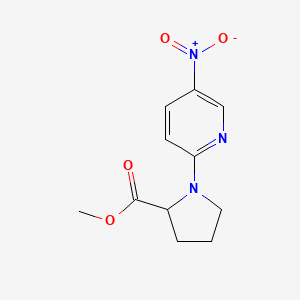
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)
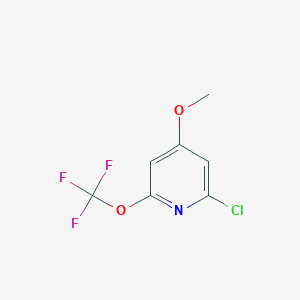
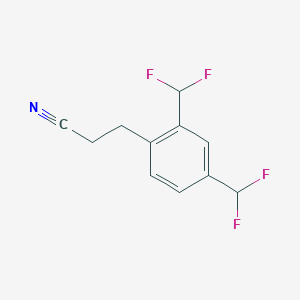

![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
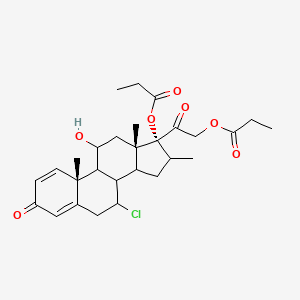
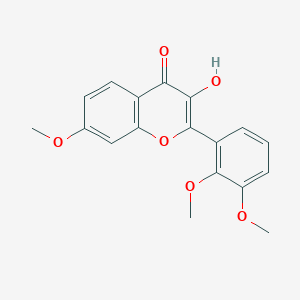
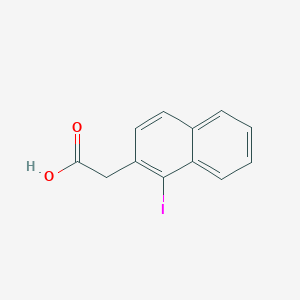
![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
